![molecular formula C₁₄H₂₂N₂(Cl₂H₂) B1144893 (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS No. 477600-68-3](/img/structure/B1144893.png)
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Overview
Description
“(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride” is a building block used in the pharmaceutical industry . It is an intermediate and active pharmaceutical ingredient .
Synthesis Analysis
The synthesis of key intermediate (3) (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine salt was the most crucial aspect, as it requires expensive reagents and involves tedious processes, escalating the costs of manufacturing .
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research due to its chiral structure, which is important for the synthesis of enantiomerically pure drugs. The stereochemistry of (3R,4R) configuration is crucial in drug design, as it can significantly affect the drug’s pharmacodynamics and pharmacokinetics .
Material Science
In material science, this compound can be used to create polymers with specific optical properties. The chirality of the compound could lead to the development of novel materials with unique characteristics like circular dichroism, which is valuable in creating advanced optical devices .
Catalysis
The (3R,4R) configuration of the compound makes it a candidate for use as a chiral ligand or catalyst in asymmetric synthesis. This can help in producing optically active compounds, which are essential in the creation of certain pharmaceuticals and agrochemicals .
Neuroscience Research
Due to its structural similarity to neurotransmitters, this compound may be used in neuroscience research to study neurotransmitter pathways and receptors. It could help in understanding diseases related to neurotransmission, such as Parkinson’s or Alzheimer’s .
Analytical Chemistry
In analytical chemistry, this compound can serve as a reference standard for chromatographic analysis. It can help in the quantification and identification of chiral molecules in complex mixtures, which is vital for quality control in pharmaceuticals .
Kinase Modulation
It has potential applications in kinase modulation, which is a significant area of research in cancer and inflammatory diseases. Kinases are enzymes that play a critical role in cell signaling, and their modulation can lead to new therapeutic approaches .
Immunosuppression
This compound may have applications in the study of immunosuppressive drugs. It could be used to understand the mechanism of action of these drugs and to develop new treatments for autoimmune diseases .
COVID-19 Research
Lastly, it has been mentioned in the context of COVID-19 research chemicals and analytical standards. This suggests its potential use in the study of treatments or diagnostics related to COVID-19 .
Safety and Hazards
properties
IUPAC Name |
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQNXCBXFOIHLH-DAIKJZOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909964 | |
Record name | 1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | |
CAS RN |
1062580-52-2 | |
Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062580522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9652393WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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